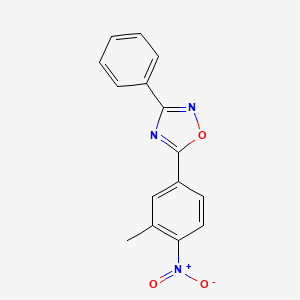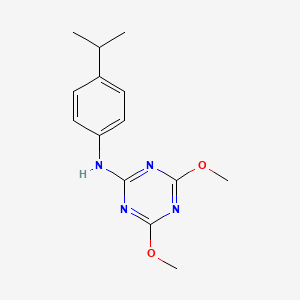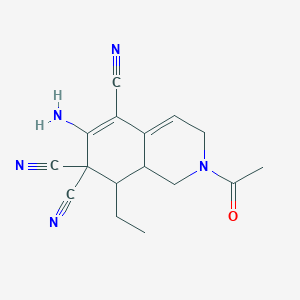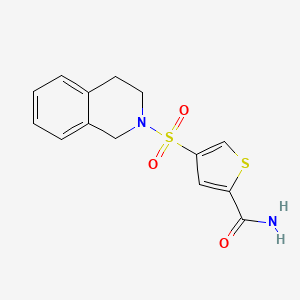
5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of oxadiazole derivatives is in corrosion inhibition. For instance, synthesized oxadiazole derivatives have demonstrated effectiveness as benign agents for controlling mild steel dissolution in corrosive environments. Their corrosion inhibition efficiency was assessed through various techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization, revealing high inhibition efficiency in acidic solutions. The study highlights the role of these compounds in providing protective coatings for metals, underscoring their potential in materials science and engineering applications (Kalia et al., 2020).
Antimicrobial Activity
Another notable application is in the realm of antimicrobial activity. Research has shown that oxadiazole derivatives possess valuable biological effects, including antibacterial, antifungal, and anti-tubercular activities. The synthesis and evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives revealed remarkable antibacterial activities against common pathogens, indicating their potential in developing new antimicrobial agents (Jafari et al., 2017).
Liquid Crystal Materials
Oxadiazole derivatives have also been explored for their application in creating new mesogenic materials. A study on the synthesis and characterization of asymmetrical mesogenic materials based on 1,3,4-oxadiazole demonstrated the ability of these compounds to exhibit liquid crystalline phases, making them suitable for applications in liquid crystal displays and other optoelectronic devices (Abboud et al., 2017).
Cytotoxicity and Antimicrobial Evaluation
Oxadiazole derivatives have been synthesized and evaluated for their cytotoxicity and antimicrobial efficacy. Certain compounds have shown significant cytotoxic properties, along with notable antibacterial activities, suggesting their utility in pharmaceutical research and development (Mutchu et al., 2018).
Optoelectronic Properties
Research into the optoelectronic properties of donor-acceptor based derivatives of 1,3,4-oxadiazole highlights their potential in electronics and photonics. These studies focus on the electron density distribution, charge transfer, and light-harvesting efficiency, demonstrating the applicability of oxadiazole derivatives in developing new materials for electronic and photonic devices (Joshi & Ramachandran, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-9-12(7-8-13(10)18(19)20)15-16-14(17-21-15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQICTXAAIBOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)
![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)